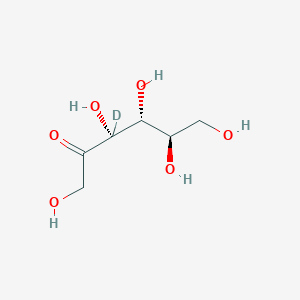
D-Psicose-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a C-3 epimer of D-fructose and is rarely found in nature . D-Psicose has 70% of the sweetness of sucrose but only 0.3% of its energy, making it an ideal low-calorie sweetener . It has been suggested as a substitute for sucrose in food products due to its beneficial physiological functions, such as blood glucose suppression, reactive oxygen species scavenging, and neuroprotective effects .
準備方法
D-Psicose can be produced through both physicochemical and enzymatic processes. The physicochemical process involves high temperatures and varying pH levels, often resulting in undesirable by-products . The enzymatic method, on the other hand, uses D-psicose 3-epimerase (DPEase) to convert D-fructose into D-psicose with high specificity and yield . Industrial production often involves the use of recombinant DPEase expressed in Escherichia coli, optimized for high yield and purity .
化学反応の分析
D-Psicose undergoes various chemical reactions, including epimerization, oxidation, and reduction. The primary reaction is the epimerization of D-fructose to D-psicose using DPEase . This reaction is highly specific and does not produce other sugars as by-products . Common reagents include D-fructose and DPEase, with optimal conditions being pH 7.5 and 55°C . Major products formed include D-psicose and, in some cases, minor amounts of other sugars depending on the method used .
科学的研究の応用
D-Psicose has a wide range of applications in scientific research. In chemistry, it is used as a low-calorie sweetener and a bulking agent . In biology, it has been shown to have neuroprotective effects and can scavenge reactive oxygen species . In medicine, it is used to suppress blood glucose levels and reduce body fat accumulation . Industrially, it is used in food products to improve gelling behavior and flavor .
作用機序
The mechanism of action of D-psicose involves its interaction with various molecular targets and pathways. It inhibits hepatic lipogenic enzymes and intestinal α-glycosidase, leading to reduced body fat accumulation and lower blood glucose levels . Additionally, it scavenges reactive oxygen species, providing neuroprotective effects .
類似化合物との比較
D-Psicose is similar to other rare sugars such as D-tagatose, D-allose, and xylitol . it is unique in its high sweetness relative to its low caloric content. Unlike D-tagatose and D-allose, D-psicose has a higher relative sweetness and lower energy value . Xylitol, while also a low-calorie sweetener, does not have the same physiological benefits as D-psicose .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(3R,4R,5R)-3-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D |
InChIキー |
BJHIKXHVCXFQLS-FKMIVRRYSA-N |
異性体SMILES |
[2H][C@@]([C@@H]([C@@H](CO)O)O)(C(=O)CO)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















